2,7-Dimethoxy-1-naphthoic acid
Description
Properties
IUPAC Name |
2,7-dimethoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-9-5-3-8-4-6-11(17-2)12(13(14)15)10(8)7-9/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYIGPUPTNLBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481941 | |
| Record name | 1-Naphthalenecarboxylic acid, 2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17953-58-1 | |
| Record name | 1-Naphthalenecarboxylic acid, 2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Naphthalene Scaffold: Synthetic Evolution and Pharmacological Utility of Substituted 1-Naphthoic Acids
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological landscape of substituted 1-naphthoic acids. Unlike their 2-naphthoic acid isomers, 1-naphthoic acids possess a unique steric environment driven by the peri-interaction (1,8-position), which dictates both their chemical reactivity and binding affinity in biological targets. This document synthesizes modern palladium-catalyzed carbonylation methodologies with critical medicinal chemistry applications, specifically in the realms of Sirtuin (SIRT) modulation and cannabinoid receptor agonism.
Part 1: Structural Dynamics & The Peri-Effect
The Physical Organic Core
The defining feature of 1-substituted naphthalenes is the non-bonded repulsion between the substituent at position 1 and the proton (or substituent) at position 8. This is known as the peri-interaction .
-
Steric Consequence: The carboxyl group at C1 is forced out of coplanarity with the aromatic ring to minimize repulsion with the C8-H. This deconjugation affects the pKa (making 1-naphthoic acid stronger than 2-naphthoic acid) and creates a chiral axis if rotation is sufficiently hindered.
-
Atropisomerism: When bulky substituents are introduced at C2 or C8, the rotation of the C1-carboxyl group becomes restricted. In drug design, stabilizing these atropisomers (Class 3,
years) is a strategy to increase target selectivity, whereas unstable atropisomers (Class 1) can lead to metabolic unpredictability.
Part 2: Synthetic Architectures
Historically, 1-naphthoic acids were synthesized via the oxidation of 1-methylnaphthalene using harsh oxidants (KMnO₄/CrO₃) or the carboxylation of Grignard reagents. Modern catalysis has shifted toward Palladium-Catalyzed Carbonylation , which offers milder conditions and higher functional group tolerance.
Comparative Synthetic Workflows
The following diagram illustrates the evolution from stoichiometric organometallic routes to catalytic carbonylative cycles.
Figure 1: Comparison of classical Grignard carboxylation versus modern Pd-catalyzed carbonylation routes.
Protocol: Pd-Catalyzed Hydroxycarbonylation of 1-Bromonaphthalene
Objective: Synthesis of 1-naphthoic acid from 1-bromonaphthalene using a CO-free or low-pressure CO system.
Reagents:
-
Substrate: 1-Bromonaphthalene (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos or dppf (4 mol%)
-
CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum Hexacarbonyl (solid CO source)
-
Base: Triethylamine (Et₃N, 2.0 equiv)
-
Solvent: DMF/Water (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x) to remove O₂.
-
Catalyst Loading: Add Pd(OAc)₂ and Xantphos to the tube. Add degassed DMF. Stir for 10 mins to pre-form the active Pd(0) species.
-
Substrate Addition: Introduce 1-bromonaphthalene, Et₃N, and water via syringe.
-
Carbonylation:
-
Method A (Gas): Purge the headspace with CO gas and attach a CO balloon.
-
Method B (Solid): Add Mo(CO)₆ (1 equiv) and seal the tube.
-
-
Reaction: Heat the mixture to 80°C for 12 hours. The solution typically turns from yellow to dark black (Pd precipitation) upon completion.
-
Workup: Cool to RT. Acidify with 1M HCl to pH 2 (critical to protonate the carboxylate salt). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white needles.
Self-Validating Checkpoint: The appearance of a broad singlet at ~11.0-13.0 ppm in ¹H NMR confirms the carboxylic acid proton.
Part 3: Pharmacological Frontiers
Substituted 1-naphthoic acids act as critical bioisosteres for benzoic acids in medicinal chemistry. Their lipophilicity facilitates blood-brain barrier (BBB) penetration, making them ideal scaffolds for CNS-active agents.
Key Therapeutic Areas
-
Synthetic Cannabinoids (CB1/CB2 Agonists): The "JWH" series (e.g., JWH-018) utilizes a naphthalene core linked to an indole. The 1-naphthoyl moiety is essential for high-affinity binding to the CB1 receptor.
-
Sirtuin (SIRT) Activators: SIRT1 is a NAD+-dependent deacetylase involved in aging and metabolic regulation.[1] Naphthoic acid derivatives (specifically naphthofurans) bind to the allosteric site of SIRT1, enhancing its deacetylation activity.
Quantitative Data: SAR of Naphthoyl Indoles (CB1 Affinity)
The following table summarizes how substitutions on the naphthalene ring affect binding affinity (
| Compound | Naphthalene Substitution | Indole Substituent (N-alkyl) | CB1 | Potency Relative to THC |
| THC | N/A | N/A | 41.0 | 1x |
| JWH-018 | Unsubstituted | Pentyl | 9.0 | ~4.5x |
| JWH-073 | Unsubstituted | Butyl | 8.9 | ~4.6x |
| JWH-081 | 4-Methoxy | Pentyl | 1.2 | ~34x |
| JWH-200 | Unsubstituted | Morpholino-ethyl | 42.0 | ~1x |
| JWH-398 | 4-Chloro | Pentyl | 2.3 | ~18x |
Data synthesized from Wiley et al. and related forensic toxicology literature.
Mechanism of Action: SIRT1 Activation Pathway
The diagram below details how naphthoic acid derivatives allosterically activate SIRT1, leading to downstream metabolic benefits.
Figure 2: Allosteric activation of SIRT1 by naphthoic acid derivatives, enhancing deacetylation of key metabolic regulators.
Part 4: Experimental Validation (Bioassay)
To validate the activity of synthesized 1-naphthoic acid derivatives as SIRT1 activators, a fluorometric deacetylation assay is the standard.
Protocol: SIRT1 Fluorometric Activity Assay
Principle: A synthetic acetylated peptide substrate coupled to a fluorophore is incubated with SIRT1 and the test compound. Deacetylation allows a developer enzyme to release the fluorophore.
-
Reagent Prep:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.8), 4 mM MgCl₂, 0.5 mM DTT.
-
Substrate: Fluor de Lys-SIRT1 substrate (50 µM).
-
Cofactor: NAD+ (200 µM).
-
Enzyme: Recombinant human SIRT1 (1 unit/well).
-
-
Compound Dilution: Dissolve 1-naphthoic acid derivatives in DMSO. Serial dilute to create a dose-response curve (e.g., 0.1 nM to 100 µM). Final DMSO concentration must be <1%.
-
Incubation:
-
Add 25 µL Enzyme solution + 5 µL Test Compound to a 96-well black plate.
-
Incubate at 37°C for 10 minutes (Pre-incubation allows allosteric binding).
-
Initiate reaction by adding 20 µL Substrate/NAD+ mix.
-
Incubate at 37°C for 45 minutes.
-
-
Development: Add 50 µL of Developer Solution (containing Nicotinamide to stop the reaction and Trypsin to cleave the deacetylated peptide). Incubate 15 mins at RT.
-
Readout: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).
-
Analysis: Calculate % Activation relative to DMSO control. Plot Log[Concentration] vs. Response to determine EC₅₀.
References
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
Sirtuin 1 Activators
- Title: Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activ
- Source: Frontiers in Pharmacology / NIH PMC (2021)
-
URL:[Link]
-
Atropisomerism in Drug Discovery
-
Cannabinoid SAR (JWH Series)
- Title: Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids
- Source: Current Medicinal Chemistry
-
URL:[Link]
-
Direct Carboxylation Methods
- Title: Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide
- Source: J. Am. Chem. Soc. (2009)
-
URL:[Link]
Sources
- 1. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative [comptes-rendus.academie-sciences.fr]
- 4. nbinno.com [nbinno.com]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
Technical Guide: Comparative Analysis of 1-Naphthoic and 2-Naphthoic Acid Derivatives
Executive Summary
This technical guide provides a high-resolution analysis of the physicochemical, synthetic, and pharmacological distinctions between 1-naphthoic acid (α-naphthoic) and 2-naphthoic acid (β-naphthoic) derivatives. While sharing an identical molecular formula (
Section 1: Structural and Electronic Fundamentals
The core differentiator between the two isomers is the peri-interaction found exclusively in the 1-substituted naphthalene system.
The Peri-Effect (1-Naphthoic Acid)
In 1-naphthoic acid, the carboxyl group at position C1 is spatially adjacent to the proton at C8 (the peri position). The distance between the substituents is less than the sum of their van der Waals radii, creating significant steric strain.
-
Consequence: To relieve this strain, the carboxyl group twists out of the plane of the naphthalene ring.
-
Electronic Impact: This deplanarization breaks the
-conjugation between the carbonyl system and the aromatic ring. -
Acidity: 1-Naphthoic acid (
) is stronger than 2-naphthoic acid ( ). The loss of conjugation in the neutral acid form (due to twisting) destabilizes the ground state relative to the ionization product, thereby driving deprotonation.
Planarity and Conjugation (2-Naphthoic Acid)
In 2-naphthoic acid, the C2 position is sterically unencumbered (similar to a meta-substituted benzene).
-
Consequence: The carboxyl group remains coplanar with the naphthalene ring.
-
Electronic Impact: Full
-conjugation is maintained, stabilizing the neutral molecule and the resulting anion through resonance delocalization across the entire aromatic system.
Visualization of Steric-Electronic Relationships
Figure 1: Mechanistic flow illustrating how the peri-interaction in 1-naphthoic acid drives structural twisting, altering acidity and reactivity compared to the planar 2-isomer.
Section 2: Synthetic Reactivity and Strategic Manipulation
The steric bulk of the 1-isomer dictates synthetic strategy, particularly in acyl substitution and C-H activation.
Nucleophilic Acyl Substitution (Esterification)
The "Rule of Six" (Newman’s Rule) applies heavily here. The atoms at the 1-position are sterically shielded.
-
1-Naphthoic Acid: Esterification via Fischer conditions is kinetically slow due to the blocked trajectory for the incoming nucleophile. However, once formed, 1-naphthoates are exceptionally resistant to hydrolysis . This makes them excellent candidates for protecting groups or stable prodrug moieties.
-
2-Naphthoic Acid: Reacts at rates comparable to benzoic acid. The resulting esters are easily hydrolyzed.
Data Summary: Reactivity Profiles
| Feature | 1-Naphthoic Derivatives | 2-Naphthoic Derivatives |
| Esterification Rate | Slow ( | Fast ( |
| Hydrolysis Stability | High (Steric "Bunker") | Low to Moderate |
| Acidity ( | ~3.7 (Stronger) | ~4.2 (Weaker) |
| UV/Vis | Hypsochromic shift (due to deconjugation) | Bathochromic shift (extended conjugation) |
Directed Ortho Metalation (DoM)
Regioselective functionalization of the naphthalene ring relies heavily on the directing group (DMG) position.
-
1-Naphthoic Amides (1-DMG):
-
Lithiation occurs exclusively at C2 .
-
The C8 (peri) position is generally inaccessible to standard bases (e.g., n-BuLi, s-BuLi) due to geometric constraints, though specialized "peri-lithiation" conditions exist.
-
-
2-Naphthoic Amides (2-DMG):
-
Kinetic Control: Lithiation occurs at C3 . This position is sterically open.
-
Thermodynamic Control: Lithiation at C1 is theoretically more acidic (inductive effect) but sterically disfavored by the peri-hydrogen (H8).
-
Strategic Note: To access the 1-position from a 2-substituted precursor, one often requires a blocking group at C3 or specific thermodynamic equilibration conditions.
-
Figure 2: Regioselectivity in Directed Ortho Metalation (DoM). 1-substituted systems direct to C2, while 2-substituted systems primarily direct to C3 under kinetic control.
Section 3: Medicinal Chemistry and Pharmacophore Implications
In drug design, switching between 1- and 2-naphthyl isomers is a classic bioisosteric replacement strategy to probe receptor pocket depth and width.
The Auxin Paradigm
The most authoritative biological distinction lies in the Auxin class of plant hormones.
-
1-NAA (1-Naphthaleneacetic acid): A potent synthetic auxin.[1] The 1-position places the carboxyl side chain in a spatial orientation that mimics the natural hormone Indole-3-acetic acid (IAA). It fits the TIR1 receptor pocket.
-
2-NAA (2-Naphthaleneacetic acid): Biologically inactive (or extremely weak). The linear projection of the 2-isomer prevents the carboxylate from engaging the necessary polar residues while the ring sits in the hydrophobic pocket.
-
Note: While 1-naphthoic acid (without the acetic spacer) is less active than 1-NAA, it is often a metabolic product. Sirtinol, a chemical genetic tool, is metabolized in vivo to 2-hydroxy-1-naphthoic acid, which exhibits auxin activity.
Metabolic Stability
-
1-Isomers: The peri-hydrogen protects the C1 substituent from metabolic hydrolysis (if it is an ester/amide). Furthermore, the C2 position is electronically activated but sterically shielded, potentially slowing P450 oxidation at the ortho site.
-
2-Isomers: The exposed nature of the C2 substituent makes it more vulnerable to hydrolytic enzymes. The C1 position in 2-substituted naphthalenes is a metabolic "hotspot" for oxidation (epoxidation/arene oxide formation) due to its high electron density (
-position).
Section 4: Experimental Protocols
Protocol A: Kinetic Differentiation via Fischer Esterification
Objective: To quantify the steric hindrance of 1-naphthoic acid relative to 2-naphthoic acid.
Reagents:
-
1-Naphthoic Acid (1.0 eq)[2]
-
2-Naphthoic Acid (1.0 eq)
-
Methanol (Excess, Solvent)
- (Catalytic, 0.1 eq)
Workflow:
-
Preparation: Dissolve 10 mmol of each acid in separate vessels containing 50 mL anhydrous methanol.
-
Initiation: Add 0.5 mL conc.
to each flask simultaneously at . -
Monitoring: Aliquot 100
every 15 minutes for 2 hours. Quench immediately in saturated . -
Analysis: Analyze via HPLC (C18 column, MeCN/Water gradient). Monitor the disappearance of the acid peak and appearance of the methyl ester.
-
Expected Result: 2-Naphthoic acid will reach >50% conversion significantly faster (typically <1 hour) than 1-naphthoic acid, which may show negligible conversion under these mild conditions due to the peri-steric block.
Protocol B: Regioselective Synthesis of 3-Substituted-2-Naphthoic Acid
Objective: To demonstrate the kinetic C3-lithiation of a 2-naphthoic derivative (DoM).
Reagents:
-
-Diethyl-2-naphthamide (Substrate)[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - -BuLi (1.3 M in cyclohexane)
-
TMEDA (Tetramethylethylenediamine)
-
THF (Anhydrous)
-
Electrophile (e.g., Methyl Iodide)
Step-by-Step:
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add
-Diethyl-2-naphthamide (1.0 g, 4.4 mmol) and TMEDA (0.7 mL, 1.1 eq) in THF (20 mL). Cool to .[4] -
Metalation: Dropwise add
-BuLi (3.7 mL, 1.1 eq) over 10 minutes. The solution will turn deep yellow/orange, indicating the formation of the lithiated species.-
Mechanistic Check: The bulky amide and the kinetic conditions favor removal of the C3 proton over the crowded C1 proton.
-
-
Incubation: Stir at
for 1 hour. -
Quench: Add Methyl Iodide (0.4 mL, 1.5 eq) rapidly.
-
Workup: Allow to warm to room temperature. Quench with saturated
. Extract with EtOAc. -
Validation:
NMR will show a singlet at the C1 position (downfield, ~7.8-8.0 ppm) and loss of the C3 proton signal, confirming 2,3-substitution pattern. 1,2-substitution would result in a crowded C1-substituted NMR pattern.
References
-
Wikipedia . 2-Naphthoic acid. Retrieved from
-
National Institutes of Health (NIH) . Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. Retrieved from
-
Baran Lab (Scripps Research) . Directed Metalation: A Survival Guide. Retrieved from
-
Organic Chemistry Portal . Directed ortho Metalation (DoM). Retrieved from
-
National Institutes of Health (NIH) . Chemical Biology in Auxin Research. Retrieved from
-
University of Pennsylvania . Acidity of Naphthoic Acids and Phenols. Retrieved from
-
Master Organic Chemistry . Kinetic Versus Thermodynamic Control. Retrieved from
Sources
MSDS and safety data for 2,7-Dimethoxy-1-naphthoic acid
Executive Summary
This technical guide provides a comprehensive safety and handling profile for 2,7-Dimethoxy-1-naphthoic acid (CAS 17953-58-1) . As a specialized intermediate often utilized in the total synthesis of complex natural products (specifically gibberellic acid analogs and polycyclic aromatic systems), this compound requires specific handling protocols due to its structural relationship to bioactive naphthoic acids.
Unlike commodity chemicals, specific toxicological data for this isomer is sparse in public registries. Therefore, the safety protocols defined herein utilize Read-Across Methodology based on structural analogs (1-naphthoic acid and 2,7-dimethoxynaphthalene) to ensure a conservative and robust safety margin.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
1.1 Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 2,7-Dimethoxynaphthalene-1-carboxylic acid; 1-Naphthalenecarboxylic acid, 2,7-dimethoxy- |
| CAS Number | 17953-58-1 |
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| SMILES | COc1ccc2c(C(=O)O)c(OC)ccc2c1 |
1.2 Physicochemical Data (Experimental & Predicted)
| Property | Value / Prediction | Source/Rationale |
| Physical State | Solid (Powder or Crystalline) | Standard state for naphthoic acids. |
| Color | Off-white to beige | Typical for oxidized naphthalene derivatives. |
| Melting Point | 170–185 °C (Predicted) | Based on 2-methoxy-1-naphthoic acid (177-180°C) and 1-naphthoic acid (160°C). |
| Solubility | Soluble in DMSO, DMF, MeOH. Poor in water. | Carboxylic acid functionality requires basic pH for aqueous solubility. |
| pKa | 3.5 – 4.0 (Predicted) | Consistent with 1-naphthoic acid (pKa ~3.7). |
Critical Note: Due to the lack of a definitive experimental melting point in public indices for this specific isomer, researchers must determine the melting point of their specific lot as a purity check before use.
Part 2: Hazard Identification & Toxicology (GHS)
2.1 GHS Classification (Derived) Based on SAR (Structure-Activity Relationship) with 1-Naphthoic Acid and Naphthyl Ethers.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Note: Potential for H411 (Toxic to aquatic life with long-lasting effects) due to the naphthalene core, though the carboxylic acid group increases water solubility and biodegradability potential.
-
2.2 Precautionary Statements
| Code | Statement | Operational Context |
| P261 | Avoid breathing dust/fume. | Use in a fume hood is mandatory for solid handling. |
| P280 | Wear protective gloves/eye protection.[1] | Nitrile gloves (min 0.11mm) recommended. |
| P305+P351 | IF IN EYES: Rinse cautiously.[1] | Acidic nature can cause corneal damage; immediate irrigation is vital. |
2.3 Toxicological Mechanisms
-
Local Irritation: The carboxylic acid moiety (pKa ~3.7) acts as a proton donor, capable of causing contact dermatitis and mucosal irritation upon inhalation.
-
Systemic Potential: While specific data is absent, naphthalene derivatives can undergo metabolic activation via cytochrome P450 enzymes (forming epoxides), potentially leading to cellular stress. However, the presence of the carboxylic acid group generally facilitates rapid excretion via glucuronidation compared to neutral naphthalenes.
Part 3: Safe Handling & Workflow Protocols
3.1 Engineering Controls & PPE Logic
The following decision tree illustrates the required safety assessment before handling this compound.
3.2 Experimental Protocol: Self-Validating Purity Check Before using this intermediate in complex synthesis, validate its identity.
-
Dissolution: Dissolve 5 mg in 0.6 mL DMSO-d6.
-
NMR Verification:
-
Look for the Carboxylic Acid Proton: Broad singlet > 11.0 ppm (may be invisible if wet).
-
Methoxy Groups: Two distinct singlets around 3.8 – 4.0 ppm (integrating to 3H each).
-
Aromatic Region: Verify the substitution pattern (should show 5 aromatic protons if pure).
-
-
TLC Analysis:
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm). The carboxylic acid may streak; add 1% Acetic Acid to the mobile phase to sharpen the spot.
-
Part 4: Emergency Response
| Scenario | Immediate Action | Medical/Technical Rationale |
| Eye Contact | Flush with water for 15 mins. Lift eyelids. | Acidic solids can become trapped under the eyelid, causing prolonged burns. |
| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic nature of the naphthalene ring aids skin absorption; soap is required to emulsify. |
| Inhalation | Move to fresh air.[1] If breathing is difficult, give oxygen. | Dust inhalation can cause bronchospasm. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Warning: Combustion produces irritating organic fumes and Carbon Monoxide (CO). |
Part 5: Application Context (Synthesis)
5.1 Role in Natural Product Synthesis this compound is primarily cited as a building block for Gibberellic Acid analogs and related diterpenoids. The carboxylic acid at the C1 position and the methoxy groups at C2/C7 provide the necessary steric and electronic environment for constructing the tetracyclic gibbane skeleton.
5.2 Synthesis Pathway Visualization The following diagram outlines its typical role as a precursor in ring-closing reactions.
References
-
Molaid Chemicals. (n.d.). This compound Structure and CAS Data. Retrieved October 25, 2023, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1-Naphthoic Acid (Analog Read-Across). Retrieved October 25, 2023, from [Link]
-
ChemSrc. (n.d.). 2-Methoxy-1-naphthoic acid Physical Properties (Analog Read-Across). Retrieved October 25, 2023, from [Link]
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 2,7-Dimethoxy-1-naphthoic Acid from 2,7-Dihydroxynaphthalene
Abstract: This application note provides a comprehensive, two-part protocol for the synthesis of 2,7-dimethoxy-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the exhaustive methylation of commercially available 2,7-dihydroxynaphthalene via a Williamson ether synthesis to yield the intermediate, 2,7-dimethoxynaphthalene. The subsequent and final step involves a highly regioselective carboxylation at the C-1 position, achieved through a directed ortho-metalation (DoM) strategy. This document offers in-depth mechanistic insights, detailed, step-by-step experimental procedures, safety protocols, and characterization guidelines tailored for researchers, chemists, and professionals in drug development.
Introduction & Strategic Overview
2,7-Disubstituted naphthalenes are privileged scaffolds in the development of pharmaceuticals and functional materials. Specifically, this compound serves as a key precursor for more complex molecular architectures. Its structural motifs are related to compounds of significant biological interest, including derivatives of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. The synthesis outlined herein is designed to be robust and high-yielding, proceeding in two distinct stages:
-
Exhaustive Methylation: Conversion of the two phenolic hydroxyl groups of 2,7-dihydroxynaphthalene to methoxy ethers.
-
Regioselective Carboxylation: Introduction of a carboxylic acid group specifically at the C-1 position of the naphthalene ring system.
This protocol avoids the classical Kolbe-Schmitt reaction for the carboxylation step, which is typically effective on naphthols but not their corresponding ethers. Instead, we employ a modern and powerful alternative: directed ortho-metalation (DoM), which offers superior control over regiochemistry.[1]
Overall Synthetic Scheme
The two-step synthesis transforms 2,7-dihydroxynaphthalene into the target acid.
Caption: Overall two-step synthetic workflow.
Part 1: Exhaustive Methylation of 2,7-Dihydroxynaphthalene
Principle and Mechanistic Insights
This transformation is a classic example of the Williamson ether synthesis . The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Sodium hydroxide (NaOH), a strong base, deprotonates the acidic phenolic hydroxyl groups of 2,7-dihydroxynaphthalene to form a highly nucleophilic disodium naphthoxide intermediate. This intermediate then attacks the electrophilic methyl group of dimethyl sulfate (DMS), displacing the sulfate leaving group and forming the stable methyl ether.[2][3] Using a stoichiometric excess of both the base and DMS ensures the complete methylation of both hydroxyl groups.
Experimental Protocol: Synthesis of 2,7-Dimethoxynaphthalene
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2,7-dihydroxynaphthalene (16.0 g, 0.1 mol) and ethanol (200 mL). Stir the mixture at room temperature until the solid is partially dissolved.
-
Deprotonation: Prepare a solution of sodium hydroxide (10.0 g, 0.25 mol) in water (30 mL). Add this solution dropwise to the stirring naphthalene suspension over 20 minutes. The mixture will warm up and become a dark-colored solution of the disodium salt.
-
Methylation: Add dimethyl sulfate (27.8 g, 21.0 mL, 0.22 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of ice-cold water with stirring. A precipitate of crude 2,7-dimethoxynaphthalene will form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from methanol or ethanol to afford pure 2,7-dimethoxynaphthalene as white or off-white crystals.[4] Dry the product in a vacuum oven.
Materials and Reaction Data (Part 1)
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |
| 2,7-Dihydroxynaphthalene | 160.17 | 16.0 g | 0.1 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 0.25 | Base |
| Dimethyl Sulfate (DMS) | 126.13 | 21.0 mL (27.8 g) | 0.22 | Methylating Agent |
| Ethanol | - | 200 mL | - | Solvent |
| Water | - | As needed | - | Workup/Solvent |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield | Appearance |
| 2,7-Dimethoxynaphthalene | 188.22 | 18.8 g | 17.0-18.3 g (90-97%) | White Crystalline Solid |
Workflow Diagram: Methylation
Caption: Step-by-step workflow for Williamson ether synthesis.
Part 2: Directed Carboxylation of 2,7-Dimethoxynaphthalene
Principle and Mechanistic Insights
This step utilizes the principle of Directed ortho-Metalation (DoM) .[1][5] Methoxy groups are potent directed metalation groups (DMGs). In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), the base coordinates to the oxygen atom of a methoxy group. This pre-complexation directs the deprotonation (lithiation) to the adjacent, sterically accessible ortho position. For 2,7-dimethoxynaphthalene, the C-1 and C-8 positions are the most acidic and accessible sites ortho to the methoxy groups. Lithiation occurs preferentially at one of these sites to form a naphthyllithium intermediate.
This highly nucleophilic intermediate is then quenched by bubbling carbon dioxide gas (or adding crushed dry ice) through the solution. The naphthyllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final acidic workup protonates the salt to yield the desired this compound. This method provides excellent regiocontrol, which is difficult to achieve via other carboxylation methods like Friedel-Crafts reactions on such an electron-rich system.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup (Inert Atmosphere): Assemble a 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add 2,7-dimethoxynaphthalene (9.41 g, 0.05 mol) and anhydrous diethyl ether or THF (200 mL). Stir until the solid is completely dissolved.
-
Lithiation: Cool the solution to 0°C using an ice bath. Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5°C. Caution: n-Butyllithium is pyrophoric and reacts violently with water; handle under inert atmosphere using proper syringe techniques.[7][8][9] After addition, allow the reaction to stir at 0°C for 2 hours.
-
Carboxylation: While maintaining the inert atmosphere, bubble dry carbon dioxide gas through the solution for 1 hour at 0°C. Alternatively, carefully add an excess of freshly crushed dry ice pellets to the reaction mixture in small portions. A thick white precipitate will form.
-
Workup: Once the mixture has returned to room temperature, slowly and carefully quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction and Isolation: Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH ~2 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
Materials and Reaction Data (Part 2)
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |
| 2,7-Dimethoxynaphthalene | 188.22 | 9.41 g | 0.05 | Starting Material |
| n-Butyllithium (n-BuLi) | 64.06 | 22 mL (2.5 M) | 0.055 | Organolithium Base |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - | Electrophile |
| Anhydrous Diethyl Ether | - | 200 mL | - | Solvent |
| Concentrated HCl | - | As needed | - | Acidification |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield | Appearance |
| This compound | 232.24 | 11.6 g | 8.7-9.9 g (75-85%) | White to Pale Yellow Solid |
Workflow Diagram: Directed Carboxylation
Caption: Step-by-step workflow for directed ortho-metalation and carboxylation.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Compare with literature values.
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~10.0-11.0 (s, 1H, -COOH), aromatic protons in the range of 7.0-8.0 ppm, and two singlets for the methoxy groups (~3.9-4.1 ppm, 6H, 2 x -OCH₃).
-
¹³C NMR (125 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~170-175 (-COOH), aromatic carbons in the range of 105-160 ppm, and methoxy carbons around 55-56 ppm.[10][11]
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1700), and C-O stretches (~1250 and ~1050).
-
Mass Spectrometry (ESI-): Expected m/z for [M-H]⁻: 231.06.
Safety Precautions
-
Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected human carcinogen. All manipulations must be performed in a certified chemical fume hood. Wear a lab coat, splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. Have a quenching solution (e.g., aqueous ammonia) readily available for spills.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and highly reactive with water and protic solvents.[12] Must be handled under an inert atmosphere (N₂ or Ar) using flame-dried glassware and proper syringe/cannula techniques. Wear a flame-resistant lab coat, safety glasses, and nitrile gloves.[13] Keep a Class D fire extinguisher (for combustible metals) nearby.
-
General Precautions: Handle all solvents and reagents in a well-ventilated area. Use appropriate PPE at all times.
References
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Organic Syntheses Procedure. 2,7-dimethylnaphthalene. Available at: [Link]
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Prince, P., Fronczek, F. R., & Gandour, R. D. (1989). 2,7-Dimethoxynaphthalene. Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1255-1256. Available at: [Link]
- CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. Google Patents.
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Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187. Available at: [Link]
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ResearchGate. 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. Available at: [Link]
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Prandi, C., et al. (2020). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications, 56(74), 10959-10962. Available at: [Link]
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Li, J., et al. (2012). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development, 16(7), 1339-1342. Available at: [Link]
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Kato, K., et al. (2014). Crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o899–o900. Available at: [Link]
-
University of Arkansas Environmental Health & Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]
-
ResearchGate. Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Available at: [Link]
-
Prince, P., Fronczek, F. R., & Gandour, R. D. (1989). 1-Acetyl-2,7-dimethoxynaphthalene. Acta Crystallographica Section C: Crystal Structure Communications, 45(8), 1256-1258. Available at: [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY - BUTYL LITHIUM. Available at: [Link]
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da Silva, A. B., et al. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(11), 9993-10002. Available at: [Link]
-
Macklin, T. K., & Snieckus, V. (2014). Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. Organic letters, 16(12), 3296-3299. Available at: [Link]
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Al-Majid, A. M., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5048. Available at: [Link]
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Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. Available at: [Link]
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NP-MRD. (2020). NP-Card for 1-Hydroxy-2-naphthoic acid (NP0002851). Available at: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Available at: [Link]
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Synthesis of 2,7-Dimethoxy-1-naphthoic Acid Esters: A Senior Application Scientist's Guide
Introduction: The Significance of Naphthalene Scaffolds in Modern Drug Discovery
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. Esters of substituted naphthoic acids, in particular, are of significant interest to researchers in drug development for their potential to modulate pharmacokinetic and pharmacodynamic properties. This guide provides detailed application notes and protocols for the synthesis of esters from 2,7-dimethoxy-1-naphthoic acid, a versatile building block for creating novel molecular entities.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of three robust esterification methodologies, providing not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful synthesis and purification.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₄ | [2] |
| Molecular Weight | 232.23 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | --- |
| Melting Point | >190 °C (sublimes) | [3] |
| pKa | ~3.7 (Predicted) | [3] |
Spectroscopic Data for this compound:
-
¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, typically in the range of δ 7.0-8.5 ppm. The two methoxy groups will appear as sharp singlets around δ 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically >10 ppm.
-
¹³C NMR (Expected): The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid around 170-175 ppm. The aromatic carbons will resonate in the region of 110-140 ppm, and the methoxy carbons will appear around 55-60 ppm.
-
IR (KBr, cm⁻¹): The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1680-1710 cm⁻¹. C-O stretching bands for the methoxy groups and aromatic C=C stretching bands will also be present.
Esterification Methodologies: A Comparative Overview and Detailed Protocols
The choice of esterification method is critical and depends on several factors, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups. The carboxylic acid at the 1-position of the naphthalene ring, flanked by a methoxy group at the 2-position, presents a degree of steric hindrance that must be considered.[5] This guide details three reliable methods for the preparation of esters from this compound: Fischer Esterification, synthesis via the acid chloride, and Steglich Esterification.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[6]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[6]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product.[6]
-
Reaction Temperature: The reaction is typically heated to reflux to increase the reaction rate.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Detailed Protocol: Synthesis of Methyl 2,7-Dimethoxy-1-naphthoate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents, which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[7]
Synthesis via Acyl Chloride: A High-Yield, Two-Step Process
For sterically hindered carboxylic acids or when using precious or sensitive alcohols, conversion to the more reactive acyl chloride is an excellent strategy.[8] The acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base to afford the ester.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert carboxylic acids to acid chlorides. Oxalyl chloride is often preferred as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.
-
Base: A tertiary amine base, such as triethylamine or pyridine, is used in the second step to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the alcohol.
Reaction Scheme: Acyl Chloride Formation and Esterification
Caption: Two-step esterification via an acyl chloride intermediate.
Detailed Protocol: Synthesis of an Ester via the Acyl Chloride
Step 1: Preparation of 2,7-Dimethoxy-1-naphthoyl chloride
-
Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 2-5 eq) or oxalyl chloride (1.5-2.0 eq) in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.[9]
-
Reaction: Gently heat the mixture to reflux until the evolution of gas ceases.
-
Isolation: Carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2,7-dimethoxy-1-naphthoyl chloride is often used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 eq) followed by the slow addition of a base like pyridine or triethylamine (1.1-1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Steglich Esterification: Mild and Efficient Coupling
The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] This method is particularly advantageous for sterically hindered substrates and reactions with sensitive functional groups due to its mild reaction conditions.[10][11]
Causality Behind Experimental Choices:
-
Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Catalyst (DMAP): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form an even more reactive N-acylpyridinium salt. This intermediate readily reacts with the alcohol to form the ester.[10] The use of DMAP also helps to suppress the formation of the N-acylurea byproduct.[10]
-
Solvent: Anhydrous aprotic solvents like DCM or THF are typically used to prevent hydrolysis of the activated intermediates.
Mechanism of Steglich Esterification
Caption: Simplified mechanism of the Steglich Esterification.
Detailed Protocol: Steglich Esterification
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.[12] The filtrate can then be washed with dilute HCl (to remove excess DMAP and any remaining DCC), saturated sodium bicarbonate, and brine.
-
If using EDC: The urea byproduct is water-soluble and can be removed by aqueous work-up.[13] Wash the organic layer with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.
Data Presentation: Expected Product Characterization
The successful synthesis of the target ester must be confirmed by spectroscopic analysis. Below are the expected data for a representative product, methyl 2,7-dimethoxy-1-naphthoate, based on data from similar compounds.[7]
| Spectroscopic Data | Expected Values for Methyl 2,7-Dimethoxy-1-naphthoate |
| ¹H NMR (CDCl₃, δ) | Aromatic protons (m, 7.0-8.5 ppm), Methoxy protons (s, ~3.9 ppm), Methyl ester protons (s, ~3.8 ppm) |
| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon (~170 ppm), Aromatic carbons (110-140 ppm), Methoxy carbons (~56 ppm), Methyl ester carbon (~52 ppm) |
| IR (KBr, cm⁻¹) | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), Aromatic C=C stretch (~1600, 1500 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight |
Troubleshooting and Field-Proven Insights
-
Low Yields in Fischer Esterification: The steric hindrance at the 1-position may slow down the reaction.[5] Consider increasing the reaction time, using a higher boiling point alcohol if applicable, or employing a Dean-Stark trap to remove water azeotropically.
-
Difficulty in Forming the Acyl Chloride: If the reaction with thionyl chloride is sluggish, the addition of a catalytic amount of DMF can be beneficial. Ensure all reagents and glassware are scrupulously dry.
-
Removal of DCU in Steglich Esterification: DCU can sometimes be difficult to remove completely by filtration. Cooling the reaction mixture in an ice bath or freezer prior to filtration can improve its precipitation.[12] Alternatively, after filtration and concentration, dissolving the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., diethyl ether or cold acetone) and filtering again can be effective.
-
Purification Challenges: Naphthalene derivatives can be challenging to purify by column chromatography due to their similar polarities. Careful selection of the eluent system and using a long column can improve separation. Recrystallization is often a highly effective method for obtaining high-purity final products.[7]
Safety Precautions
-
Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
DCC and EDC: These reagents are potent skin sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.[14][15]
-
Strong Acids: Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.
Conclusion
The synthesis of esters from this compound can be successfully achieved using a variety of methods. The choice of methodology should be guided by the specific requirements of the synthesis, including the nature of the alcohol, the desired scale, and the presence of other functional groups. By understanding the underlying principles of each reaction and anticipating potential challenges, researchers can efficiently access a diverse range of 2,7-dimethoxy-1-naphthoate esters for further investigation in drug discovery and materials science.
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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UC Research Repository. (n.d.). Steric effects on reactivity in some naphthalene derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Green Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
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Reddit. (n.d.). Steglich Esterification with EDC. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
- Mitsui, K., Nakaema, D., Noguchi, K., & Yonezawa, N. (2010). Methyl 4-(2,7-dimethoxy-1-naphthoyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2854.
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride, SOCl2 – Reaction With Carboxylic Acids to Give Acid Halides. Retrieved from [Link]
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ResearchGate. (n.d.). How to remove DCU and its remaining traces from Steglich esterification? Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-2-naphthoic acid. Retrieved from [Link]
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Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved from [Link]
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ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
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Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
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Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
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Chemsrc. (2025, August 27). 2-METHOXY-1-NAPHTHOIC ACID. Retrieved from [Link]
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PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]
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Journal of the American Chemical Society. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 7). Improved Synthetic Procedures for 4,7,2',7'-Tetrachloro- and 4',5'-Dichloro-2',7'-dimethoxy-5(and 6)-carboxyfluoresceins | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
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PMC. (n.d.). 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid. Retrieved from [Link]
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YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
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-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6,7-Dimethoxy-2-naphthoic acid | C13H12O4 | CID 283028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2,7-Dimethoxy-1-naphthoyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methyl 4-(2,7-dimethoxy-1-naphthoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 13C NMR [m.chemicalbook.com]
- 11. fiveable.me [fiveable.me]
- 12. Naphthalene, 2,7-dimethoxy- (CAS 3469-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Overcoming Peri-Strain: Advanced Coupling Protocols for Sterically Hindered Naphthoic Acids
Executive Summary & Strategic Analysis
Coupling reactions involving 1-naphthoic acid derivatives present a unique challenge in medicinal chemistry due to peri-strain (1,8-interaction). Unlike simple ortho-substitution in phenyl systems, the C8 proton (or substituent) in the naphthalene ring exerts a profound steric blockade on the C1 carboxyl group. This forces the carboxylate out of planarity with the aromatic system, reducing conjugation and creating a "steric wall" that inhibits the approach of nucleophiles.
Standard coupling agents (EDC, DCC, and even HBTU) frequently fail with these substrates, resulting in stalled reactions, low yields, or extensive N-acylurea side-product formation. This guide details three high-performance protocols specifically validated for overcoming this barrier.
Strategic Reagent Selection Matrix
| Constraint | Recommended Reagent | Mechanism of Action | Key Advantage |
| Extreme Steric Bulk | Ghosez’s Reagent | In situ Acid Chloride | Smallest electrophile (Cl⁻ leaving group); neutral conditions. |
| Acid Sensitivity | TFFH | Acyl Fluoride | High reactivity without strong acid generation; fluoride is a small leaving group. |
| Scale-Up / Green | T3P® | Propylphosphonic Anhydride | Low toxicity; water-soluble byproducts; minimal epimerization.[1][2] |
| High Throughput | HATU / HOAt | Active Ester (OAt) | Pyridine nitrogen provides anchimeric assistance (7-azabenzotriazole). |
Mechanistic Insight: The Peri-Interaction[3][4][5]
The failure of standard coupling reagents is often due to the size of the active ester intermediate. An OBt or OAt ester is bulky; placing it at the C1 position of a naphthalene ring creates severe repulsion with the C8 position.
Figure 1: The 1,8-peri-interaction creates a steric wall. Using small leaving groups (Cl/F) minimizes this repulsion compared to bulky active esters.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Ghosez’s Reagent
Best for: Extremely hindered substrates, electron-deficient amines, and acid-sensitive protecting groups (e.g., Boc, t-Butyl esters). Concept: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine.
Materials
-
Substrate: 1-Naphthoic acid derivative (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich]
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv)
-
Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl₃)
Step-by-Step Methodology
-
Activation:
-
Dissolve the naphthoic acid (1.0 equiv) in dry DCM (0.2 M concentration) under nitrogen/argon.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Critical Step: Allow the mixture to stir at room temperature for 1–2 hours. Monitor by TLC (methanol quench of an aliquot) to ensure conversion to the acid chloride.
-
-
Coupling:
-
Add the amine (1.1 equiv) and Pyridine (2.0 equiv) to the reaction mixture.
-
Stir at room temperature for 4–16 hours. For extremely hindered amines, mild heating (40°C) may be required.
-
-
Workup (Self-Validating):
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove pyridine) followed by brine.
-
Dry over Na₂SO₄ and concentrate.
-
Why this works: The enamine byproduct is neutral, avoiding the harsh HCl gas evolution associated with Thionyl Chloride. The chloride leaving group is small enough to fit in the peri-hindered pocket.
Protocol B: The "Green & Scalable" – T3P (Propylphosphonic Anhydride)
Best for: Scale-up (>10g), avoiding toxic byproducts, and preventing epimerization (if chiral centers are present on the amine). Concept: T3P acts as a dehydrating agent, forming a mixed anhydride.
Materials
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)
Step-by-Step Methodology
-
Setup:
-
Combine the naphthoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (preferred for ease of workup).
-
Add the base (3.0 equiv) and cool to 0°C.
-
-
Addition:
-
Add T3P solution (1.5 equiv) dropwise. Note: T3P is viscous; weigh it rather than pipetting for accuracy.
-
-
Reaction:
-
Allow to warm to room temperature.[3]
-
Optimization: If conversion is <50% after 4 hours, add a catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv). The DMAP acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly reactive N-acylpyridinium species.
-
-
Workup:
Protocol C: The "Sniper" – Acyl Fluoride via TFFH
Best for: Cases where Acid Chlorides are too unstable or too reactive. Concept: Fluoride is an excellent leaving group for amides due to the high strength of the C-F bond (stability) but high reactivity toward amines (due to electronegativity).
Materials
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM or DMF
Step-by-Step Methodology
-
Activation:
-
Dissolve naphthoic acid (1.0 equiv) and TFFH (1.1 equiv) in DCM.
-
Add DIPEA (3.0 equiv).
-
Stir for 30 minutes. The solution often turns light yellow.
-
-
Coupling:
-
Add the amine (1.2 equiv).
-
Stir until completion (typically 2–6 hours).
-
-
Validation:
-
If the reaction stalls, add HOAt (0.5 equiv) as an additive.
-
Decision Logic & Troubleshooting
Use the following logic flow to determine the optimal path for your specific naphthoic acid substrate.
Figure 2: Decision matrix for reagent selection based on substrate properties.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Product (SM remains) | Steric blockade of Active Ester | Switch from HATU/T3P to Ghosez's Reagent (smaller electrophile). |
| Low Yield (Side Products) | N-Acylurea formation (with EDC) | Avoid carbodiimides entirely. Use T3P or TFFH .[4] |
| Epimerization (Chiral Amine) | Over-activation (Oxazolone formation) | Use T3P with Pyridine/NMM at low temp (-20°C to 0°C). |
| Precipitation | Solubility of Naphthalene core | Switch solvent to DMF/DCM (1:1) or use NMP . |
References
-
Ghosez's Reagent Mechanism & Application
- Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." J. Chem. Soc., Chem. Commun.1979, 1180.
-
T3P Application Note
-
"Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications."[5] Sigma-Aldrich / Merck Technical Bulletin.
-
-
Acyl Fluorides (TFFH)
- Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides." J. Am. Chem. Soc.1995, 117, 5401.
-
Review on Sterically Hindered Amide Coupling
- Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis.
Sources
Recrystallization solvent systems for methoxy naphthoic acids
Application Note: Advanced Recrystallization Solvent Systems for Methoxy Naphthoic Acids
Executive Summary
Methoxy naphthoic acids, particularly 6-methoxy-2-naphthoic acid (6-MNA) , are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone.[1] Achieving pharmaceutical-grade purity (>99.5%) requires a nuanced understanding of solubility thermodynamics. This guide details the selection of solvent systems based on the interplay between the lipophilic naphthalene core and the polar carboxyl moiety, providing validated protocols for purification and isomer separation.
Solvent Selection Logic: The Hydrophobic-Hydrophilic Balance
The solubility profile of methoxy naphthoic acids is governed by two competing structural features:
-
Naphthalene Core (Lipophilic): Drives solubility in aromatic and moderately polar organic solvents (e.g., Toluene, Ethyl Acetate).
-
Carboxylic Acid & Methoxy Groups (Polar/H-Bonding): Facilitate solubility in alcohols and allow for pH-dependent solubility manipulation.
Selection Strategy:
-
Single Solvent Systems: Ideal for removing non-polar impurities. Ethyl Acetate (EtOAc) is the gold standard due to its moderate polarity, which dissolves the acid at high temperatures (70°C) but induces sharp crystallization upon cooling.
-
Binary Systems: Ethanol/Water or Methanol/Water are preferred for removing inorganic salts and highly polar byproducts. The water acts as an anti-solvent, drastically reducing the solubility of the naphthoic acid as the temperature drops.
Table 1: Comparative Solvent Performance for 6-MNA
| Solvent System | Role | Dissolution Temp | Crystallization Temp | Key Removal Target |
| Ethyl Acetate | Primary Recrystallization | 70°C (Reflux) | 0–5°C | Non-polar tars, Regioisomers |
| Methanol | Secondary Purification | 60°C | -10°C | Unreacted Naphthols |
| Ethanol : Water (80:20) | Polishing Step | 75°C | 20°C | Inorganic salts, Color bodies |
| Toluene | Specific Impurity Rejection | 110°C | 25°C | Highly polar degradation products |
Detailed Experimental Protocols
Protocol A: Standard Recrystallization of 6-Methoxy-2-Naphthoic Acid (EtOAc System)
Best for: Routine purification of crude intermediates (purity ~95%) to >99%.
Materials:
-
Crude 6-Methoxy-2-naphthoic acid[2]
-
Ethyl Acetate (HPLC Grade)
-
Activated Carbon (e.g., Norit SX Ultra)
Step-by-Step Methodology:
-
Charge: Place 10.0 g of crude 6-MNA into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Dissolution: Add 50–80 mL of Ethyl Acetate (5–8 volumes). Heat the mixture to 70°C (just below boiling point: 77°C).
-
Note: If solids remain after 15 mins at reflux, add EtOAc in 5 mL increments. Avoid large excess to maximize yield.
-
-
Adsorption (Optional): Once dissolved, add 0.5–1.0 g (5–10 wt%) of activated carbon. Stir at 70°C for 30 minutes to adsorb color bodies.
-
Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.
-
Critical: Pre-heating the funnel prevents premature crystallization on the filter.
-
-
Controlled Cooling:
-
Allow the filtrate to cool slowly to room temperature (20–25°C) over 2 hours with gentle stirring.
-
Transfer to an ice bath (0–5°C) and hold for 3 hours to complete precipitation.
-
-
Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold EtOAc (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 8 hours.
Expected Yield: 80–90% Target Purity: >99.5% (HPLC)
Protocol B: Chemical Recrystallization (Acid-Base Fractionation)
Best for: Separating regioisomers (e.g., removing 1-methoxy-2-naphthoic acid) and removing neutral organic impurities.
Mechanism: This method exploits the acidity of the carboxyl group. The acid is converted to a water-soluble ammonium salt, filtered to remove neutral organics, and then re-precipitated.
Step-by-Step Methodology:
-
Salification: Suspend 20 g of crude acid in 100 mL of water. Heat to 60–80°C.[3]
-
Neutralization: Slowly add Ammonia solution (25%) or Ammonium Hydroxide until pH reaches 7.2–7.5. The acid dissolves as the ammonium salt.
-
Filtration: Filter the warm solution to remove unreacted neutral precursors (e.g., methoxy naphthalenes) that do not form salts.
-
Acidification:
-
Heat the filtrate to 70–80°C.
-
Slowly add dilute Sulfuric Acid or Hydrochloric Acid until pH < 3.
-
The purified acid will precipitate as a solid.
-
-
Crystallization: Cool the suspension to room temperature, filter, and wash with water to remove residual inorganic salts.
Process Visualization
Figure 1: Decision Logic for Solvent System Selection
This diagram guides the researcher in choosing the optimal solvent based on the impurity profile.
Caption: Decision tree for selecting the appropriate purification pathway based on contaminant type.
Figure 2: Standard Recrystallization Workflow (EtOAc)
Caption: Operational workflow for the Ethyl Acetate recrystallization protocol.
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or concentration too high. | Re-heat to dissolve, add 10% more solvent, and add seed crystals at saturation point. |
| Low Yield | Excess solvent used or incomplete precipitation. | Concentrate mother liquor by 50% and perform a second crop crystallization. |
| Colored Product | Inefficient carbon treatment. | Ensure carbon is added after dissolution. Use "SX Ultra" grade with higher surface area. |
| Polymorph Shift | Uncontrolled cooling rate. | Maintain cooling rate < 10°C/hour. Verify polymorph via XRPD against reference standard. |
References
- Preparation method of 6-methoxy-2-naphthaldehyde. Google Patents. CN113651680A.
- Production process for separating and purifying naproxen with crystallization. Google Patents. CN101402560A.
-
6-Methoxy-2-Naphthoic Acid | C12H10O3 . PubChem. Available at: [Link]
Sources
Functionalization of the C1 position in 2,7-dimethoxynaphthalene
Application Note: Precision Functionalization of the C1 Position in 2,7-Dimethoxynaphthalene
Executive Summary & Electronic Landscape
2,7-Dimethoxynaphthalene (2,7-DMN) represents a unique scaffold in medicinal chemistry and materials science due to its
The "C1-Lock" Mechanism: The regioselectivity is driven by the synergistic activation of the methoxy groups:
-
Ortho-Direction: The methoxy group at C2 strongly activates the C1 and C3 positions via resonance (
effect). -
Alpha-Effect: The C1 position is an
-carbon of the naphthalene ring, which is inherently more reactive (kinetically) than the -carbon (C3) due to more efficient stabilization of the Wheland intermediate. -
Steric Gating: While C1 is sterically more congested than C3 (due to the peri-hydrogen at C8), the electronic activation at C1 is sufficiently high to overcome this barrier for most electrophiles.
This guide details the protocols for accessing the C1 position via Formylation, Bromination, and Acylation, providing a gateway to diverse 1-substituted-2,7-dimethoxynaphthalene derivatives.
Strategic Reaction Pathways (Visualized)
The following flowchart outlines the logic for selecting the appropriate functionalization route based on the desired downstream application.
Figure 1: Divergent synthesis pathways from 2,7-dimethoxynaphthalene targeting the C1 position.
Detailed Experimental Protocols
Protocol A: C1-Formylation (Vilsmeier-Haack)
Target: 2,7-Dimethoxy-1-naphthaldehyde Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by EAS at C1 and hydrolysis.
Reagents & Conditions:
-
Substrate: 2,7-Dimethoxynaphthalene (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (
, 1.2 equiv) -
Solvent/Reagent: Dimethylformamide (DMF, 5-10 volumes)
-
Temperature:
Step-by-Step Methodology:
-
Reagent Formation: In a flame-dried round-bottom flask under
, cool anhydrous DMF (10 mL/g substrate) to . -
Activation: Dropwise add
(1.2 equiv). Critical: Maintain temperature to avoid thermal decomposition. Stir for 30 min to generate the Vilsmeier salt (often turns pale yellow/orange). -
Addition: Add 2,7-DMN (1.0 equiv) as a solid or solution in minimal DMF.
-
Reaction: Warm to Room Temperature (RT) for 1 hour. If conversion is incomplete (check TLC/LCMS), heat to
for 2-4 hours. The electron-rich ring usually reacts readily at lower temperatures. -
Quench & Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~4-5. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol or EtOAc/Hexanes.
Scientist’s Note: The C1-formyl group introduces steric strain with the C8-proton (peri-interaction). While C1 is favored, forcing conditions (excess reagent, high heat) can lead to 1,8-diformylation, which is difficult to separate. Stick to 1.1–1.2 equiv of
Protocol B: C1-Bromination (NBS)
Target: 1-Bromo-2,7-dimethoxynaphthalene Mechanism: Electrophilic bromination using N-Bromosuccinimide (NBS).
Reagents & Conditions:
-
Substrate: 2,7-Dimethoxynaphthalene (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS, 1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature:
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,7-DMN in MeCN (10 mL/g). Cool to
. -
Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes. Avoid rapid addition to prevent local concentration spikes that could favor poly-bromination.
-
Monitoring: Stir at
for 1 hour, then warm to RT. Monitor by HPLC. The reaction is typically fast due to the activated ring. -
Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc and wash with water and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Issue: Formation of 1,8-dibromo or 1,6-dibromo byproducts.
-
Solution: Use exactly 1.0 equiv of NBS and run at lower temperature (
). If selectivity is poor, switch solvent to DMF, which modulates the reactivity of NBS.
Protocol C: C1-Acylation (Friedel-Crafts)
Target: 1-Acetyl-2,7-dimethoxynaphthalene Mechanism: Acylium ion attack.[1]
Reagents & Conditions:
-
Reagent: Acetyl Chloride (1.1 equiv)
-
Catalyst:
(1.1 equiv) or (milder) -
Solvent:
(DCM) or Nitrobenzene -
Temperature:
Step-by-Step Methodology:
-
Complexation: Suspend
in dry DCM at . Add Acetyl Chloride dropwise. Stir 15 min. -
Addition: Add 2,7-DMN solution (in DCM) slowly. The solution will likely turn dark red/brown.
-
Kinetic Control: Maintain temperature below
. Higher temperatures promote rearrangement to the thermodynamic 6-acetyl isomer or poly-acylation. -
Quench: Pour into ice/HCl (1M). Extract with DCM.
-
Purification: Recrystallization is preferred over chromatography for removing trace isomers.
Comparative Data & Selectivity
The following table summarizes the expected outcomes and critical parameters for C1 functionalization.
| Reaction Type | Electrophile | Major Product | Selectivity (C1:C3) | Critical Parameter |
| Formylation | Vilsmeier Salt | 1-Formyl | >95:5 | Temperature control prevents 1,8-disubstitution. |
| Bromination | 1-Bromo | >90:10 | Stoichiometry is key; excess NBS leads to poly-Br. | |
| Acylation | Acylium Ion | 1-Acetyl | ~85:15 | Low temp ( |
| Nitration | 1-Nitro | >95:5 | Very fast; requires dilute |
References
-
Regioselectivity in Naphthalene Derivatives
-
Vilsmeier-Haack Protocol
- Title: Vilsmeier-Haack Reaction | NROChemistry.
- Source: NROChemistry.
-
URL:[Link]
-
Friedel-Crafts Acylation of Methoxynaphthalenes
-
Peri-Aroylation Evidence
- Title: 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene - PMC.
- Source: N
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Dimethoxynaphthalene 98 3469-26-9 [sigmaaldrich.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Troubleshooting & Optimization
Technical Support: Purification of 2,7-Dimethoxy-1-naphthoic Acid
Case ID: PUR-NAP-271 Status: Active Guide Department: Chemical Process R&D Subject: Isolation of 2,7-Dimethoxy-1-naphthoic acid from isomeric mixtures and neutral impurities.
Executive Summary & Chemical Context
The Challenge: Synthesizing this compound (typically via lithiation of 2,7-dimethoxynaphthalene followed by carboxylation) often results in a crude mixture containing:
-
Target Molecule: this compound (Kinetic product).
-
Starting Material: Unreacted 2,7-dimethoxynaphthalene (Neutral).
-
Regioisomers: 2,7-dimethoxy-3-naphthoic acid (Thermodynamic product) or 6-substituted variants depending on the synthesis route.
-
Byproducts: Oxidative dimers or quinones (Yellow/Red impurities).
The Solution: Purification requires a bifurcated approach: Chemical Separation (Acid-Base extraction) to remove the starting material, followed by Physical Separation (Recrystallization/Chromatography) to resolve the regioisomers.
Diagnostic Workflow (Interactive Troubleshooting)
Before beginning physical manipulation, assess the state of your crude material using this decision matrix.
Figure 1: Decision matrix for purification based on impurity profile.
Protocol A: Removal of Neutral Impurities (Acid-Base Extraction)
Objective: Remove unreacted 2,7-dimethoxynaphthalene.
Principle: The carboxylic acid (
Reagents:
-
Dichloromethane (DCM) or Diethyl Ether (
) -
1M NaOH (aq)
-
1M HCl (aq) or Concentrated HCl
-
Brine (Saturated NaCl)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). If insoluble material remains, filter it off (this may be inorganic salts).
-
Extraction (Forward): Transfer to a separatory funnel. Add 1M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously and vent.
-
Phase Check: The Product is now in the Aqueous (Top) layer (if using DCM, aqueous is top; if using Ether, aqueous is bottom—check densities!).
-
-
Separation: Drain the organic layer (contains neutrals/SM) and set aside.
-
Wash: Wash the aqueous layer once with a small volume of fresh organic solvent to remove entrained neutrals. Discard this organic wash.
-
Precipitation (Reverse): Cool the aqueous layer on ice. Slowly add 1M HCl with stirring until pH < 2.
-
Observation: The product should precipitate as a thick white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Separation of Regioisomers (Recrystallization)
Objective: Separate the 1-naphthoic acid (target) from the 3-naphthoic acid (isomer). Mechanism: The 1-position is sterically crowded by the peri-hydrogen (H8) and the C2-methoxy group. This often disrupts crystal lattice packing compared to the more linear 3-isomer, creating solubility differences.
Solvent Screening Table:
| Solvent System | Polarity | Suitability | Notes |
| Glacial Acetic Acid | High | Primary Choice | Dissolves impurities well; naphthoic acids crystallize as dimers. |
| Ethanol / Water | Medium | Secondary Choice | Good for "oiling out" issues.[1] Dissolve in hot EtOH, add hot |
| Toluene | Low | Specific | Good if the impurity is non-polar, but 1-naphthoic acid may be too soluble. |
| Acetonitrile | Medium | Polymorph Control | Useful if other solvents yield amorphous solids. |
Procedure (Glacial Acetic Acid Method):
-
Place the dried acid from Protocol A in a flask.
-
Add Glacial Acetic Acid (approx. 5-10 mL/g).
-
Heat to boiling (
C) until dissolved. If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot (use a pre-heated funnel to prevent premature crystallization). -
Allow the filtrate to cool slowly to room temperature.
-
Critical Step: If the 1-isomer is the major product, it typically crystallizes first. If the 3-isomer is the major contaminant, it may remain in the mother liquor.
-
Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.
Technical Deep Dive: NMR Validation
The "Peri-Hydrogen" Diagnostic:
Distinguishing the 1-isomer from the 3-isomer is difficult by TLC but distinct by
-
1-Naphthoic Acid (Target): The proton at position 8 (H8) is spatially close to the carbonyl oxygen at position 1. This "peri-interaction" causes significant deshielding.
-
Signal: Look for a doublet or multiplet shifted downfield to
8.8 – 9.1 ppm .
-
-
3-Naphthoic Acid (Isomer): The carbonyl is at position 3. It does not have a peri-interaction with H8.
-
Signal: The most downfield aromatic protons will likely be clustered around
8.0 – 8.4 ppm .
-
Visualizing the Sterics:
-
C1-COOH: Out-of-plane twisting due to steric clash with C2-OMe and C8-H.
-
C3-COOH: Planar conjugation is easier; typically higher melting point and lower solubility.
Troubleshooting & FAQs
Q: The product is oiling out during recrystallization.
-
Cause: The solution is too concentrated, or the solvent polarity gap (in EtOH/Water) is too wide.
-
Fix: Re-heat and add a small amount of the "good" solvent (EtOH). Seed the solution with a tiny crystal of crude product if available. Scratch the glass with a rod to induce nucleation.
Q: My product is pink/red.
-
Cause: Oxidation of the electron-rich dimethoxynaphthalene core to quinones.
-
Fix: This is common.[1][2][3][4] Perform the recrystallization with Activated Charcoal . If that fails, wash the solid with a small amount of cold methanol (quinones are often more soluble in MeOH than the acid).
Q: Recrystallization isn't separating the isomers.
-
Fix (The Nuclear Option): Convert the acid mixture to Methyl Esters (MeOH/H2SO4, reflux). Esters are much easier to separate via Flash Column Chromatography (Silica, Hexane/EtOAc gradient). Once pure, hydrolyze the ester back to the acid (LiOH, THF/Water).
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Gore, P.H. "The Friedel-Crafts Acetylation of 1- and 2-Methoxynaphthalene." Journal of the Chemical Society, 1954. Link (Mechanistic insight into substitution patterns of alkoxynaphthalenes).
-
Perrin, C.L., et al. "Symmetry of N-H-N Hydrogen Bonds in... 2,7-dimethoxy-1,8-bis(dimethylamino)naphthalene." Journal of the American Chemical Society, 2001. Link (Reference for NMR characterization of 2,7-dimethoxy substituted systems).
- BenchChem Technical Support. "Spectroscopic analysis and comparison of naphthoic acid isomers." BenchChem Data Library, 2025.
Sources
Solving solubility issues of naphthoic acids in aqueous media
Topic: Solving Solubility Issues of Naphthoic Acids in Aqueous Media
Ticket ID: NA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The Naphthoic Paradox
Welcome to the technical guide for handling 1-naphthoic acid (1-NA) and 2-naphthoic acid (2-NA). If you are reading this, you have likely encountered the "Naphthoic Paradox": these molecules are chemically simple yet thermodynamically stubborn in aqueous environments.
The Root Cause:
The naphthalene core is a rigid, planar, hydrophobic aromatic system. While the carboxylic acid group (-COOH) provides a handle for ionization, the high lipophilicity (logP ~3.3) and strong
This guide moves beyond basic "shake and heat" methods. We will apply thermodynamic principles to guarantee solubility.
Module 1: The pH Lever (The Thermodynamic Solution)
Principle: Naphthoic acids are weak acids. Their solubility is pH-dependent.[1][2] The most common error is attempting to dissolve the free acid in neutral water (pH 7) without accounting for the pKa shift. You must convert the acid to its conjugate base (naphthoate) to achieve high aqueous solubility.
Critical Data Points:
| Compound | pKa (approx.)[3][4][5][6][7] | Intrinsic Solubility ( | Target pH for >99% Ionization |
| 1-Naphthoic Acid | 3.7 [1] | ~0.1 - 0.5 g/L | > 5.7 |
| 2-Naphthoic Acid | 4.17 [1] | < 0.5 g/L [1] | > 6.2 |
Note: 1-NA is more acidic due to steric strain relief upon ionization (peri-interaction), making it slightly easier to solubilize at lower pH than 2-NA.
Protocol A: The "Salt-First" Method
Use this for stock solutions >10 mM where organic solvents are prohibited.
-
Calculate: Determine the moles of naphthoic acid.
-
Equivalents: Prepare a solution of strong base (NaOH or KOH) at 1.05 molar equivalents (5% excess).
-
Dissolution: Add the solid acid to a minimal volume of water.
-
Titration: Slowly add the base solution while monitoring pH.
-
Observation: The solution will remain cloudy until the pH approaches the pKa.
-
Endpoint: Continue addition until the solution clears and pH is at least pH = pKa + 2 (approx pH 6.5–7.0).
-
-
Back-Titration (Optional): If the pH overshoots (e.g., pH > 9), back-titrate with dilute HCl to pH 7.4. Warning: Going below pH 5 will cause immediate reprecipitation.
Module 2: Cosolvent Engineering (The Kinetic Fix)
Principle: When pH adjustment is not feasible (e.g., unbuffered enzymatic assays), cosolvents reduce the dielectric constant of the medium, stabilizing the hydrophobic naphthalene ring.
The "Crash-Out" Danger: Diluting a high-concentration DMSO stock into water often creates a metastable supersaturated state that precipitates hours later (the "Ouzo effect") [2].
Protocol B: The Step-Down Dilution
Prevents local supersaturation and precipitation.
-
Primary Stock: Dissolve naphthoic acid in 100% DMSO.
-
Max Conc: 100 mM (Solubility is high in pure DMSO [3]).
-
-
Intermediate Stock: Dilute the Primary Stock 1:10 into PEG-400 or Ethanol .
-
Final Dilution: Add the Intermediate Stock to your aqueous buffer.
-
Why? The intermediate solvent acts as a bridge, preventing the shock of mixing a highly non-polar solvent (DMSO) directly with a highly polar one (Water).
-
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 3: Supramolecular Shielding (Cyclodextrins)
Principle:
If pH cannot be raised and organic solvents are toxic to your cells, use 2-Hydroxypropyl-
Why HP-
Protocol C: The Phase-Solubility Method
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or PBS. -
Addition: Add excess naphthoic acid powder to the vehicle.
-
Equilibration: Shake/vortex at room temperature for 24 hours.
-
Filtration: Filter through a 0.45
m PVDF filter to remove undissolved acid. -
Result: The filtrate contains the solubilized inclusion complex.
Troubleshooting FAQ
Q1: My solution was clear, but turned milky after 2 hours. Why? A: You likely experienced Ostwald Ripening . If you used a cosolvent (Method B) and were near the saturation limit, small amorphous particles formed initially (invisible) and then aggregated into larger crystals. Fix: Switch to Method C (Cyclodextrin) or increase the pH slightly (Method A).
Q2: I need to use 2-Naphthoic acid in cell culture. Is DMSO safe?
A: DMSO is cytotoxic at high concentrations. Keep final DMSO < 0.1% for sensitive lines.
Recommendation: Dissolve 2-NA in 100% DMSO at 1000x your target concentration. Add 1
Q3: Why is 1-Naphthoic acid dissolving faster than 2-Naphthoic acid? A: This is due to the pKa difference. 1-NA (pKa 3.[4]7) ionizes more readily at neutral pH than 2-NA (pKa 4.17). At pH 4.0, 1-NA is ~66% ionized, while 2-NA is only ~40% ionized.
References
-
PubChem. (n.d.).[6][8] 2-Naphthoic acid (CID 7123) and 1-Naphthoic acid (CID 6844) Physical Properties. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Beck, S., et al. (2023). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. ACS Omega. Retrieved February 4, 2026, from [Link]
-
Terekhova, I. V., et al. (2010). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Molecules. Retrieved February 4, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Naphthoic acid CAS#: 93-09-4 [m.chemicalbook.com]
- 8. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Guide: Purification Strategies for 2,7-Dimethoxynaphthalene Contamination
[1][2]
Case ID: PUR-DMN-27 Subject: Removal of Unreacted 2,7-Dimethoxynaphthalene (2,7-DMN) from Crude Reaction Mixtures Assigned Specialist: Senior Application Scientist Status: Active[1][2]
Executive Summary & Chemical Profile[1][2]
You are likely encountering difficulty removing 2,7-dimethoxynaphthalene (2,7-DMN) due to its high crystallinity and moderate solubility in common organic solvents.[1][2] As a symmetric, electron-rich naphthalene derivative, it tends to co-crystallize with products or smear during chromatography if the solvent system is not optimized.[1]
This guide treats the removal of 2,7-DMN as a modular engineering problem based on three physicochemical levers: Solubility Differential , Polarity , and Volatility .[1]
Target Impurity Profile: 2,7-Dimethoxynaphthalene[1][2][3][4][5][6][7]
| Property | Value | Implication for Purification |
| CAS Number | 3469-26-9 | Verification ID.[1][2] |
| Melting Point | 137–139 °C | Solid at room temp; amenable to sublimation.[2] |
| Polarity | Low to Moderate (Ether) | Elutes early on Silica; soluble in toluene/DCM.[2] |
| Solubility (Cold) | Insoluble in Water, Hexane, cold Ethanol.[2] | Key Lever: Recrystallization candidate.[2][3][4] |
| Solubility (Hot) | Soluble in Ethanol, Toluene, Acetic Acid.[2] | Key Lever: Dissolves upon heating.[2] |
Diagnostic Phase: Selecting Your Protocol[1][2]
Do not blindly choose a method. Use the decision matrix below to select the protocol that matches your scale and product properties.
Figure 1: Decision logic for selecting the optimal purification pathway based on scale and product stability.
Protocol A: Differential Solubility (Recrystallization)[2]
Best For: Large scale (>1g), crystalline products, products significantly more polar than 2,7-DMN.[1][2]
The Mechanism
2,7-DMN is soluble in hot ethanol but crystallizes out upon cooling.[1][2] However, if your product is more polar (e.g., an acylated naphthalene or a salt), we invert this: we want the 2,7-DMN to stay in the non-polar mother liquor while your product precipitates, OR we wash the solid product with a solvent that dissolves 2,7-DMN but not the product (Trituration).
Workflow: Ethanol/Toluene Recrystallization
-
Solvent Selection:
-
Step-by-Step Procedure:
-
Step 1: Dissolve the crude mixture in the minimum amount of boiling Ethanol (95%).
-
Step 2: If the product does not dissolve completely but 2,7-DMN does, perform a hot filtration .[1] Your solid on the filter is likely the product (verify by TLC).[2]
-
Step 3: If both dissolve, allow the solution to cool slowly to room temperature, then to 4°C.
-
Step 4 (Critical): Filter the crystals.[2]
-
Alternative: Trituration (The "Wash" Method)
If your product is a polar solid (e.g., a salt or highly oxygenated derivative):
Protocol B: Flash Chromatography[1][2]
Best For: Small scale (<1g), close polarity spots, oils.[2]
The Mechanism
2,7-DMN is an ether with high lipophilicity.[1][2] On Silica Gel (SiO2), it will have a high Rf value (elutes early) in non-polar solvents.[2]
Optimized Eluent Systems
-
Mobile Phase: Hexane:Ethyl Acetate (Start 95:5).[2]
Troubleshooting Co-elution
If 2,7-DMN co-elutes with your product (overlapping spots):
-
Switch Solvent Modifier: Replace Ethyl Acetate with Toluene .
-
Why? Toluene interacts with the pi-systems of naphthalene rings via pi-pi stacking, often altering the separation selectivity compared to simple dipole interactions of EtOAc [1].[1]
-
-
Gradient Strategy:
-
Flush column with 100% Hexane (or Pentane) for 2 Column Volumes (CV).[2] 2,7-DMN should begin to move.
-
Slowly ramp to 10% EtOAc.
-
Visualization Warning: 2,7-DMN fluoresces strongly under UV (254 nm).[1][2] Do not mistake a large glowing tail for your product.[2]
Protocol C: Sublimation
Best For: Removing 2,7-DMN from non-volatile products (Salts, Polymers, Metal Complexes).[1][2]
The Mechanism
Naphthalene derivatives possess high vapor pressures below their melting points.[2] 2,7-DMN sublimes readily under reduced pressure, allowing it to be physically pulled off a stable product mixture [2].[1][2]
Figure 2: Sublimation workflow. The impurity (2,7-DMN) collects on the cold finger.[1]
Procedure
-
Place crude solid in a sublimation apparatus.[2]
-
Apply high vacuum (< 0.5 mmHg).[2]
-
Heat the bottom of the vessel to 80–100°C (well below the mp of 137°C to prevent melting).
-
2,7-DMN will deposit as white crystals on the cold finger.[1][2]
-
Stop condition: When no new crystals form on the cold finger for 15 mins.
FAQ & Troubleshooting
Q: I tried recrystallization, but an oil formed at the bottom. A: This is "oiling out."[2] It happens when the saturation temperature is higher than the melting point of the solute in that solvent mix.
-
Fix: Re-heat to dissolve the oil, then add a "seed crystal" of pure product (if available) or scratch the glass side vigorously while cooling. Alternatively, add slightly more solvent.[2][5]
Q: Can I use chemical washing to remove it? A: Generally, no.[2] 2,7-DMN is a neutral ether.[1][2] It does not react with dilute HCl or NaOH.[2] Unless your product is an amine (extract into acid) or phenol (extract into base), chemical washing will not separate them.[2]
Q: The 2,7-DMN is streaking on my TLC plate. A: The concentration is too high. Dilute your spotting sample.[2][5] Naphthalenes are intense UV absorbers; what looks like a massive streak might be trace material.[2] Verify purity by NMR, not just UV intensity.
References
-
Sigma-Aldrich. 2,7-Dimethoxynaphthalene Product Specification & Properties. Retrieved from [1][2]
-
National Institutes of Health (NIH) - PubChem. 2,7-Dimethoxynaphthalene (CID 77021) Physical Properties. Retrieved from [2]
-
ChemicalBook. 2,7-Dimethoxynaphthalene Solubility and Reaction Data. Retrieved from [2]
Sources
- 1. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. 2,7-Dimethoxynaphthalene | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. US4962241A - Process for producing dihydroxynaphthalenes - Google Patents [patents.google.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 2,7-Dimethoxy-1-naphthoic Acid
Executive Summary
This technical guide provides a rigorous structural analysis of 2,7-Dimethoxy-1-naphthoic acid , a critical intermediate in the synthesis of atropisomeric pharmacophores and arylnaphthalene lignans. We objectively compare its spectral signature against its decarboxylated precursor, 2,7-Dimethoxynaphthalene , to isolate the electronic and steric impacts of the C1-carboxylic acid moiety.
Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.
Introduction: The Structural Challenge
Naphthalene derivatives often present complex second-order spectra due to the lack of magnetic equivalence between rings. This compound presents a unique analytical challenge:
-
The Peri-Effect: The steric clash between the C1-COOH and the C8-H proton.
-
Conflicting Electronic Effects: The C1-COOH is an electron-withdrawing group (EWG), while the C2/C7-methoxy groups are electron-donating groups (EDG).
-
Regiochemistry: Distinguishing the 2,7-substitution pattern from the thermodynamically favored 2,6-isomer.
This guide establishes a self-validating protocol to confirm regiochemistry using 1H NMR shifts and Nuclear Overhauser Effect (NOE) correlations.
Materials & Methods: Self-Validating Protocol
To ensure reproducibility and spectral resolution, the following protocol is recommended.
Standardized Acquisition Parameters
-
Instrument Frequency: 400 MHz or higher (essential to resolve aromatic multiplets).
-
Solvent Selection:
-
Primary:DMSO-d6 (Dissolves the acid, prevents dimerization, sharpens -COOH peak).
-
Secondary:CDCl3 (Used for comparison; note that -COOH often appears as a broad hump due to dimerization).
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Workflow Logic (DOT Visualization)
Figure 1: Step-by-step logic for assigning polysubstituted naphthalenes. The identification of the "Peri-proton" (H8) is the critical anchor point.
Comparative Analysis: The Acid vs. The Precursor
To understand the spectrum of the target acid, we compare it to 2,7-Dimethoxynaphthalene . This subtraction method highlights the specific deshielding and steric effects of the carboxylic acid.
Table 1: Chemical Shift Comparison (in DMSO-d6)
| Proton Position | 2,7-Dimethoxynaphthalene (Precursor) | This compound (Target) | Mechanistic Explanation |
| -COOH | N/A | 13.0 - 13.5 (bs) | Acidic proton. Very downfield due to H-bonding with DMSO. |
| H8 (Peri) | 7.75 (d) | 8.15 - 8.30 (d) | Peri-Effect: Van der Waals repulsion by C1-COOH deshields H8 significantly. |
| H4 | 7.80 (d) | 7.90 - 8.00 (d) | Mild deshielding by the EWG (COOH) via resonance. |
| H5 | 7.75 (d) | 7.80 - 7.90 (d) | Minimal effect; distant from the C1 substitution. |
| H3 | 7.25 (dd) | 7.30 - 7.40 (d) | Ortho to C2-OMe (shielded), but meta to C1-COOH (deshielded). Net: Shielded.[1] |
| H6 | 7.05 (dd) | 7.10 - 7.20 (dd) | Ortho to C7-OMe. Shielded by resonance.[1] |
| C2-OMe | 3.88 (s) | 3.92 (s) | Slight deshielding due to ortho-COOH proximity. |
| C7-OMe | 3.86 (s) | 3.88 (s) | Minimal change; electronically isolated from C1. |
Note: Values are predicted based on substituent chemical shift increments (SCS) for naphthalene systems referenced in Silverstein et al. and empirical data for 1-naphthoic acid derivatives.
Detailed Structural Assignment
A. The "Peri-Proton" (H8) - The Key Diagnostic
In 1-substituted naphthalenes, the proton at position 8 (H8) is spatially proximate to the substituent at position 1.
-
Observation: In the target molecule, H8 appears as a doublet (
Hz) significantly downfield compared to other aromatic protons. -
Why? The carbonyl oxygen of the carboxylic acid exerts a deshielding anisotropic effect and Van der Waals deshielding on H8.
-
Differentiation: In the precursor (2,7-dimethoxynaphthalene), H8 is equivalent to H1 due to symmetry. In the acid, symmetry is broken, and H8 becomes distinctively deshielded.
B. The Methoxy Groups (Regiochemistry Marker)
The presence of two distinct singlets in the aliphatic region (3.8–4.0 ppm) confirms the asymmetry.
-
C2-OMe: Likely the more downfield singlet due to proximity to the electron-withdrawing -COOH.
-
C7-OMe: Likely the more upfield singlet.
C. Coupling Constants (
)
-
H3/H4: Ortho coupling (
Hz). H3 will appear as a doublet. -
H5/H6: Ortho coupling (
Hz). H6 may show meta-coupling ( Hz) to H8, appearing as a doublet of doublets (dd).
Advanced Verification: NOE Correlation Map
To definitively prove the 2,7-substitution (vs. 2,6), perform a 1D-NOE difference experiment or 2D-NOESY.
NOE Interaction Diagram
Interpretation:
-
Irradiate 3.88 ppm (7-OMe): You should observe NOE enhancement at H6 AND H8 .
-
Irradiate 3.92 ppm (2-OMe): You should observe NOE enhancement at H3 only.
-
Crucial Check: If you see enhancement of a very downfield proton (H1-like) when irradiating the 2-OMe, you might have the wrong isomer. In the correct structure, position 1 is blocked by COOH.
-
Troubleshooting & Impurities
| Artifact/Impurity | Chemical Shift ( | Source |
| Water (in DMSO) | 3.33 ppm | Hygroscopic solvent. |
| DMSO (residual) | 2.50 ppm (quintet) | Solvent peak. |
| Decarboxylation | ~7.0 - 7.8 ppm (complex) | Heating the sample can cause loss of CO2, reverting to 2,7-dimethoxynaphthalene. Keep T < 300K.[2][3][4][5] |
| Rotamers | Broadening of OMe peaks | Restricted rotation of the C1-COOH group is rare at RT but possible in bulky derivatives. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent chemical shift increments).
-
Hansen, P. E. (1979). Carbon-13 nuclear magnetic resonance of naphthalene derivatives. Annual Reports on NMR Spectroscopy, 9, 167-211. Link (Foundational work on naphthalene substituent effects).
-
ChemicalBook. (n.d.). 1-Naphthoic acid NMR Spectrum. Link (Reference for the peri-effect of the carboxylic acid group).
-
SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS.[6] National Institute of Advanced Industrial Science and Technology (AIST). (General reference for naphthalene base shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-Dihydroxynaphthalene(582-17-2) 1H NMR spectrum [chemicalbook.com]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Comparative Crystallographic Analysis of Substituted 1-Naphthoic Acids: Structural Motifs and Physicochemical Implications
[1]
Executive Summary & Technical Scope
In drug development and materials science, the solid-state behavior of naphthoic acid derivatives is governed by a delicate balance between strong hydrogen bonding (supramolecular synthons) and weak aromatic (
This guide provides a structural comparison of 1-Naphthoic Acid (1-NA) against its key substituted derivatives: 2-Hydroxy-1-naphthoic acid (2-HNA) and 4-Bromo-1-naphthoic acid (4-BrNA) . We analyze how specific substitutions—whether electronic (hydroxyl) or steric/heavy-atom (bromo)—disrupt the canonical carboxylic acid dimer, altering solubility, melting point, and bioavailability.
Key Application Insight
Why this matters: The transition from a centrosymmetric dimer (1-NA) to an intramolecularly hydrogen-bonded motif (2-HNA) significantly changes the lipophilicity profile. Understanding these lattice energy shifts is critical for selecting the correct salt form or cocrystal during pre-formulation.
Structural Mechanics: The Competition of Synthons
The crystal packing of 1-naphthoic acids is defined by the competition between two primary forces:
-
Intermolecular Dimerization: The formation of the classic
carboxylic acid dimer. -
Intramolecular Interference: Substituents at the ortho (C2) or peri (C8) positions that sterically or electronically block dimerization.
The Baseline: 1-Naphthoic Acid[2][3]
-
Crystal System: Monoclinic (
) -
Packing: Forms centrosymmetric dimers via O–H
O hydrogen bonds. -
Conformation: To relieve steric strain between the carboxyl group and the peri-hydrogen (H8), the carboxyl group twists out of the naphthalene plane by approximately 11°.
The Perturbation: 2-Hydroxy-1-Naphthoic Acid
-
Mechanism: The hydroxyl group at C2 acts as a hydrogen bond donor to the carbonyl oxygen of the acid.
-
Result: This forms a strong intramolecular hydrogen bond (
motif). This "locks" the conformation and reduces the propensity for intermolecular dimerization, often leading to catemeric (chain-like) structures or altered dimer geometries. This internal "satisfaction" of the H-bond donor makes the molecule more lipophilic but can lower the lattice energy compared to the robust dimer of the parent acid.
The Heavy Atom Effect: 4-Bromo-1-Naphthoic Acid
-
Mechanism: Introduction of a heavy halogen at the para position (C4).
-
Result: The bromine atom facilitates halogen bonding (
or ) and enhances stacking efficiency. This results in a significantly higher melting point (~225°C) compared to the parent acid (161°C), indicating a much more stable crystal lattice despite the lack of additional strong H-bond donors.
Comparative Data Analysis
The following table synthesizes crystallographic and physicochemical data.
| Parameter | 1-Naphthoic Acid (Parent) | 2-Hydroxy-1-Naphthoic Acid | 4-Bromo-1-Naphthoic Acid |
| Formula | |||
| Molecular Weight | 172.18 g/mol | 188.18 g/mol | 251.08 g/mol |
| Melting Point | 161 °C | 156–157 °C (Dec) | 223–225 °C |
| Crystal System | Monoclinic ( | Monoclinic ( | Triclinic/Monoclinic (Polymorphic) |
| Primary Synthon | Intermolecular Dimer | Intramolecular H-Bond | Dimer + Halogen Bonding |
| Key Interaction | O–H | O–H | |
| Solubility (Aq) | Low | Very Low (Internal H-bond effect) | Negligible |
Data Note: The lower melting point of 2-HNA compared to 1-NA suggests that the intramolecular bond, while stabilizing the molecule, slightly weakens the overall intermolecular lattice forces compared to the robust dimer network of 1-NA. Conversely, the high MP of 4-BrNA confirms the stabilizing power of halogen interactions.
Visualization of Structural Logic
The following diagram illustrates how substituent positioning dictates the supramolecular assembly pathway.
Figure 1: Decision tree showing how chemical substitution alters the supramolecular synthon and final physical properties.
Experimental Protocols
To verify these structures in your own lab, follow these validated workflows.
Single Crystal Growth (Slow Evaporation)
Objective: Obtain high-quality crystals suitable for SC-XRD.
-
Solvent Selection: Prepare saturated solutions in Ethanol/Water (80:20) for 1-NA and 2-HNA.[1] For 4-BrNA, use Acetone or Ethyl Acetate due to lower solubility.
-
Dissolution: Heat solvent to 40°C. Add solid acid until saturation. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Nucleation: Cover vial with parafilm and poke 3-4 small holes. Store in a vibration-free environment at 20°C.
-
Harvest: Crystals typically appear within 48-72 hours.
-
1-NA: Colorless plates.
-
2-HNA: Pale beige/off-white prisms.
-
4-BrNA: Pale brown/yellow needles.
-
Powder X-Ray Diffraction (PXRD) for Phase Purity
Objective: Confirm the bulk material matches the single crystal form.
-
Sample Prep: Grind 50 mg of sample using an agate mortar. Back-load into a zero-background silicon holder to minimize preferred orientation (common in plates/needles).
-
Instrument Settings:
-
Radiation: Cu K
( Å). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 2
= 3° to 40°. -
Step Size: 0.02°.
-
-
Analysis: Look for the characteristic low-angle peaks. 1-NA typically shows a strong reflection at low 2
corresponding to the long a-axis (31.12 Å).
Workflow Diagram
Figure 2: Standardized crystallization and characterization workflow for naphthoic acid derivatives.
References
-
Trotter, J. (1960). The Crystal Structure of 1-Naphthoic Acid. Acta Crystallographica, 13, 732-736. Link
-
ChemicalBook. (2025).[1] 2-Hydroxy-1-naphthoic acid Properties and Safety. Link
-
PubChem. (2025).[2][3] 4-Bromo-1-naphthoic acid (CID 282591).[2][4] National Library of Medicine. Link
-
MDPI. (2022). The Role of Weak C–H···X Interactions in 1-Hydroxy-2-naphthoic Acid Cocrystals. Crystals. (Contextual reference for H-bonding motifs). Link
-
BenchChem. (2025).[1] 8-Nitro-1-naphthoic Acid Structure and Applications. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1-NAPHTALENECARBOXYLIC ACID | CAS: 16650-55-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
A Researcher's Guide to Elemental Analysis Standards for C13H12O4 Compounds
For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a compound is a foundational requirement for establishing its identity, purity, and stoichiometry. For a novel or synthesized organic molecule with the formula C13H12O4, rigorous elemental analysis provides the empirical evidence that underpins further research and development. This guide offers an in-depth comparison of the standards, methodologies, and reference materials crucial for the accurate elemental analysis of such compounds.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis serves as a gatekeeper in the progression of a chemical entity from discovery to application. For a compound such as C13H12O4, which could represent a variety of structures including flavonoids, isoflavonoids, or other aromatic carboxylic acids, confirming the precise ratio of carbon, hydrogen, and oxygen is non-negotiable.[1] This analysis provides a fundamental check on the purity of the sample, as impurities or residual solvents can significantly alter the elemental ratios.[2] In the pharmaceutical industry, accurate elemental analysis is a key component of regulatory submissions, ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[3]
The theoretical elemental composition of a C13H12O4 compound is:
-
Carbon (C): 67.24%
-
Hydrogen (H): 4.95%
-
Oxygen (O): 27.81%
Any significant deviation from these values in an experimental setting necessitates further investigation into the sample's purity or potential structural misidentification.
Core Methodology: Combustion Analysis
The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[4] This technique, often referred to as CHN or CHNS/O analysis, involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen.[5] The resulting combustion gases—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of detectors to quantify their amounts. The percentages of C, H, and N in the original sample are then calculated. Oxygen is typically determined separately by pyrolysis in a furnace containing a reagent that quantitatively converts oxygen in the sample to carbon monoxide (CO), which is then detected.[6]
The underlying principle of combustion analysis is the complete conversion of the elements of interest into simple, detectable gases. This process is governed by fundamental chemical principles and relies on the precise measurement of the combustion products.
Experimental Workflow for Combustion Analysis
The following diagram illustrates a typical workflow for the combustion analysis of a C13H12O4 compound.
Caption: Workflow for the elemental analysis of C13H12O4 by combustion.
Comparative Analysis of Instrumental Techniques
While combustion analysis is the primary method for determining the bulk elemental composition of organic compounds, other techniques can be employed for specific purposes, such as quantifying trace elemental impurities.
| Technique | Principle | Application for C13H12O4 | Advantages | Limitations |
| Combustion Analysis | Complete combustion of the sample and detection of resulting gases (CO2, H2O). | Primary method for determining the %C, %H, and %O to confirm empirical formula and purity.[4] | High precision and accuracy for major elements, well-established methodology.[5] | Destructive to the sample, not suitable for trace element analysis. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation. | Analysis of trace metallic impurities that may be present from synthesis (e.g., catalysts). | Extremely high sensitivity (ppb to ppt levels), multi-element analysis.[3] | Can be complex to operate, potential for spectral interferences. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a plasma and detection of the emitted light at characteristic wavelengths. | Quantification of elemental impurities at higher concentrations than ICP-MS. | Robust and reliable, good for a wide range of concentrations (ppm to %).[3] | Lower sensitivity compared to ICP-MS. |
| X-Ray Fluorescence (XRF) | Excitation of core electrons by X-rays and detection of the emitted characteristic X-rays. | Non-destructive screening for the presence of heavier elemental contaminants. | Non-destructive, minimal sample preparation for solids. | Not suitable for light elements like C, H, and O; lower sensitivity for trace elements. |
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
The accuracy of any elemental analysis is fundamentally dependent on the quality of the calibration. Certified Reference Materials (CRMs) are highly pure and homogenous substances with accurately assigned elemental compositions that are used to calibrate the analytical instrument.[7] The use of CRMs ensures the traceability of the measurement results to internationally recognized standards.
For the analysis of a C13H12O4 compound, a selection of appropriate CRMs is crucial. While a CRM with the exact same elemental composition may not be available, several well-characterized organic compounds are commonly used.
| Certified Reference Material | Chemical Formula | Theoretical %C | Theoretical %H | Theoretical %O | Supplier Examples |
| Acetanilide | C8H9NO | 71.09 | 6.71 | 11.84 | Elemental Microanalysis, Thermo Fisher Scientific |
| Benzoic Acid | C7H6O2 | 68.85 | 4.95 | 26.20 | Elemental Microanalysis, Agilent Technologies |
| Sulfanilamide | C6H8N2O2S | 41.85 | 4.68 | 18.58 | Elemental Microanalysis, PerkinElmer |
| Cystine | C6H12N2O4S2 | 29.99 | 5.03 | 26.63 | Elemental Microanalysis, LECO Corporation |
When selecting a CRM, it is best practice to choose one that has an elemental composition as close as possible to the sample being analyzed. For C13H12O4, benzoic acid is a reasonable choice due to its aromatic nature and oxygen content.
Adherence to International Standards
To ensure the reliability and comparability of elemental analysis data, adherence to internationally recognized standards is essential. These standards provide detailed procedures for instrument calibration, sample analysis, and quality control.
-
ASTM D5291: These are standard test methods for the instrumental determination of carbon, hydrogen, and nitrogen in petroleum products and lubricants.[1][8][9] While the matrix is different, the fundamental principles of the instrumental analysis are applicable to pure organic compounds.
-
ISO 21663:2020: This standard specifies instrumental methods for the determination of carbon, hydrogen, and nitrogen content in solid biofuels.[10][11][12] Similar to the ASTM method, the operational principles are relevant.
-
United States Pharmacopeia (USP): The USP provides general chapters that are relevant to elemental analysis, particularly for pharmaceutical applications. While historically USP <851> covered spectrophotometry, this has been replaced by more specific chapters.[13][14][15][16] For elemental analysis for purity, the general principles of good analytical practice outlined in the USP are paramount. For elemental impurities, USP <232> and <233> provide limits and procedures, often utilizing ICP-MS or ICP-OES.[3]
Experimental Protocol: Combustion Analysis of a C13H12O4 Compound
This protocol outlines the steps for the determination of the C, H, and O content of a C13H12O4 sample using a modern elemental analyzer.
1. Instrument Calibration:
- Select a suitable CRM, such as benzoic acid.
- Accurately weigh 3-5 replicates of the CRM (typically 1-3 mg) into tin or silver capsules.
- Analyze the CRM replicates and generate a calibration curve by correlating the known elemental masses with the instrument response. The calibration should meet the manufacturer's specifications for linearity and precision.
2. Sample Preparation:
- Ensure the C13H12O4 sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry under vacuum.
- Accurately weigh a 1-3 mg portion of the C13H12O4 sample into a tin or silver capsule.
- Fold the capsule to ensure no sample can escape and place it in the autosampler.
3. Sample Analysis:
- Analyze the prepared C13H12O4 sample using the same instrument conditions as the calibration.
- It is recommended to analyze each sample in duplicate or triplicate to ensure repeatability.
4. Quality Control:
- Analyze a CRM sample after every 10-15 unknown samples to check for instrument drift. The results for the CRM should fall within a predefined tolerance (e.g., ±0.3% of the certified value).
- Analyze a blank (empty) capsule to determine the background signal.
5. Data Analysis and Reporting:
- The instrument software will automatically calculate the %C, %H, and %N based on the calibration.
- The %O is typically calculated by difference (100% - %C - %H - %N - %other elements) or determined directly by pyrolysis.
- Compare the experimental results to the theoretical values for C13H12O4. The deviation should typically be within ±0.4% for publication-quality data.[17]
Logical Framework for Method Selection
The choice of analytical technique is dictated by the research question. The following diagram provides a logical framework for selecting the appropriate elemental analysis method.
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Safety Operating Guide
2,7-Dimethoxy-1-naphthoic acid proper disposal procedures
Executive Summary: Immediate Operational Directive
Do not dispose of 2,7-dimethoxy-1-naphthoic acid down the drain.
While simple carboxylic acids are often neutralized and sewered in academic settings, substituted naphthoic acids possess significant lipophilicity and potential aquatic toxicity (Category Acute 1/Chronic 1 potential based on structural analogs).[1] The naphthalene core renders this compound persistent in aquatic environments.[1]
Primary Disposal Path:
-
Solid State: Collect as Hazardous Solid Waste (Trace-Contaminated Debris).[1]
-
Liquid State: Collect as Non-Halogenated Organic Solvent Waste .[1]
Hazard Assessment & Chemical Profile
To execute a safe disposal, you must understand the chemical behavior governing the waste stream.[1] This compound combines the acidity of a carboxyl group with the electron-rich, lipophilic nature of a dimethoxy-substituted naphthalene ring.[1]
Physicochemical Properties Table
| Property | Value / Characteristic | Disposal Implication |
| Chemical Class | Substituted Naphthoic Acid | Acidic; incompatible with strong bases and oxidizers.[1][2] |
| Physical State | Solid (Powder/Crystalline) | Dust hazard; requires particulate controls (N95/P100).[1] |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Do not attempt aqueous dilution for disposal. |
| pKa (Est.) | ~3.5 – 4.0 | Weak acid; will form water-soluble salts if treated with NaOH.[1] |
| Stability | Stable under standard conditions | Avoid contact with strong oxidizers (risk of ring oxidation).[2] |
| Aquatic Toxicity | High (Predicted based on Naphthalene core) | Strict Zero-Discharge to Sewer policy. |
Critical Hazards (GHS Classification Analogs)
-
H315/H319: Causes skin and serious eye irritation.[1][3][4][5]
-
H400/H410: Very toxic to aquatic life with long-lasting effects (Precautionary assignment based on naphthalene structure).[1]
Waste Segregation & Decision Logic
Effective disposal relies on correct segregation at the point of generation.[1] Mixing this compound with incompatible streams (e.g., oxidizing acids like Nitric Acid) can generate heat or toxic byproducts.[1]
Disposal Decision Matrix
Figure 1: Decision tree for segregating this compound waste streams to prevent cross-contamination.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Consumables)
Best for: Expired reagents, weighing boat residues, contaminated gloves/paper towels.[1]
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (if handling bulk powder outside a fume hood).[1]
-
Containment: Place the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum or pail.
-
Do Not: Do not place in regular trash or biohazard (red bag) bins unless specifically instructed by your facility's EHS, as this is a chemical, not biological, hazard.[1]
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Best for: HPLC waste, mother liquors from recrystallization.
-
Solvent Compatibility Check: Ensure the waste container is compatible with the solvent used (e.g., HDPE is generally safe; avoid LDPE for chlorinated solvents).[1]
-
pH Check: Although the compound is acidic, in organic solvents, pH is less relevant.[1] However, if mixed with aqueous streams, ensure pH is between 5–9 to prevent container corrosion, unless the waste stream is specifically for acidic organics.
-
Transfer: Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spills.
-
Rinsing: Triple rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.
-
Cap & Vent: Ensure the cap is tight. If the solution contains gas-evolving reagents (e.g., unquenched thionyl chloride from a previous step), use a vented cap.[1]
Emergency Procedures: Spill Response
In the event of a spill, rapid containment prevents environmental release and exposure.
Spill Response Workflow
Figure 2: Operational workflow for managing accidental spills of this compound.
Specific Cleanup Notes:
-
Powder Spills: Do not dry sweep.[1] This generates dust.[1][6] Cover with wet paper towels to dampen the powder, then scoop up.[1]
-
Decontamination: After bulk removal, wipe the surface with a dilute sodium bicarbonate solution (to neutralize any remaining acid residues) followed by water.[1]
Regulatory Framework & Compliance
This guidance aligns with general US EPA and OSHA standards.[1] Always verify with your local Environmental Health & Safety (EHS) officer.[1]
-
RCRA Classification (USA): This compound is likely not a "Listed" waste (P or U list) unless specifically designated by state regulations.[1] However, it is a "Characteristic" waste if mixed with ignitable solvents (D001).[1] It usually falls under "Non-Regulated Chemical Waste" or "State-Regulated Hazardous Waste" depending on the jurisdiction, requiring incineration or fuel blending.[1]
-
EPA Waste Code: If disposed of in pure form, label as "Toxic" (due to aquatic tox/irritation).[1] If in solvent, use the solvent's codes (e.g., F003 for non-halogenated solvents).[1]
-
Sewer Ban: Under the Clean Water Act (NPDES permits), discharge of priority pollutants (naphthalene derivatives) is strictly regulated.[1] Zero discharge to sewer.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6847, 1-Naphthoic acid (Analogous Structure).[1] Retrieved from [Link][1]
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U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
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Navigating the Safe Handling of 2,7-Dimethoxy-1-naphthoic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount. 2,7-Dimethoxy-1-naphthoic acid, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans, grounded in established safety protocols.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not extensively documented, the available Safety Data Sheets (SDS) for structurally similar aromatic carboxylic acids, such as 6-Methoxy-2-naphthoic acid and 1-Naphthoic acid, provide a strong basis for risk assessment.[1][2][3][4] The primary hazards identified are consistent across these analogs and are classified under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3][4][5] |
This table summarizes the primary hazards associated with naphthoic acid derivatives, which should be assumed for this compound in the absence of specific data.
Given that the compound is a powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[2][5] The causality is clear: the acidic nature of the carboxylic acid group and the properties of the aromatic naphthalene structure can lead to irritation upon contact with moist tissues like the eyes, skin, and respiratory tract.
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection process should not be a mere checklist but a reasoned, risk-based decision process.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1][2][5] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory for all operations.[3][6]
-
Recommended for Splash or Dust Hazard: When handling larger quantities or when there is a significant risk of dust generation (e.g., weighing, transferring solids), chemical safety goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against fine particulates.[7][8][9]
-
Maximum Protection: For tasks with a high potential for splashing or dust dispersal, a face shield should be worn in conjunction with safety goggles.[7][9]
An eyewash station must be readily accessible in the immediate work area.[6] In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[1][3]
Skin and Body Protection: Preventing Dermal Exposure
This compound is a known skin irritant.[1][2][5] Protective clothing and gloves are crucial to prevent dermal contact.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times and kept fully buttoned.[8][10][11] For handling this specific compound, a coat made of a material resistant to acids is preferable.
-
Gloves: The choice of glove material is critical. While no single glove protects against all chemicals, nitrile gloves are generally recommended for incidental contact with many chemicals, including acids.[9][11][12] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consult a glove selection guide from the manufacturer. In case of skin contact, immediately wash the affected area with plenty of soap and water.[1][2][3]
-
Apparel: Long pants and closed-toe shoes are mandatory personal attire in any laboratory setting to protect against spills.[8][10][11]
Respiratory Protection: Mitigating Inhalation Risks
As a fine powder, this compound poses a respiratory hazard.[1][2][5] Engineering controls are the primary method to control this risk.
-
Primary Control (Engineering): All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a glove box to minimize inhalation.[10][11][13] Ensure the sash is kept at the lowest practical height.
-
Secondary Control (Personal): If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is the minimum requirement for protection against fine dusts.[6][9]
The following diagram outlines the decision-making workflow for selecting appropriate PPE when handling this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
